2-bromo-5-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

Catalog No.
S2765469
CAS No.
2034397-52-7
M.F
C17H14BrN3O2S
M. Wt
404.28
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-5-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-y...

CAS Number

2034397-52-7

Product Name

2-bromo-5-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

IUPAC Name

2-bromo-5-methoxy-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide

Molecular Formula

C17H14BrN3O2S

Molecular Weight

404.28

InChI

InChI=1S/C17H14BrN3O2S/c1-23-11-4-5-13(18)12(9-11)17(22)21-10-14-16(20-7-6-19-14)15-3-2-8-24-15/h2-9H,10H2,1H3,(H,21,22)

InChI Key

OBUFDJUMHKINEM-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=NC=CN=C2C3=CC=CS3

solubility

not available
  • Kinase Inhibition: The presence of a benzamide group suggests the molecule may possess kinase inhibitory properties. Kinases are enzymes involved in various cellular processes, and their inhibition can be a target for therapeutic development in various diseases like cancer .
  • Antimicrobial Activity: The thiophene moiety is present in various bioactive molecules with antimicrobial activity . This suggests the molecule could be investigated for potential antibacterial or antifungal properties.
  • Other Potential Applications: The pyrazin-2-yl group is also present in various bioactive molecules with diverse pharmacological activities . Further research is needed to explore the potential applications of 2-bromo-5-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide in these and other areas.

2-bromo-5-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a complex organic compound characterized by its unique structural features. It contains a benzamide core that is substituted with a bromine atom at the 2-position, a methoxy group at the 5-position, and a thiophen-2-yl group linked through a pyrazin-2-yl moiety. This combination of functional groups contributes to its potential biological and chemical activities, making it an interesting subject for research in medicinal chemistry and material science.

, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
  • Reduction: If nitro groups are present, they can be reduced to amines.
  • Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation, hydrogenation using palladium on carbon for reduction, and sodium hydride with alkyl halides for substitution reactions.

Research indicates that 2-bromo-5-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide exhibits significant biological activities. It has been studied for its potential as an anti-inflammatory and antimicrobial agent. The compound's unique structure allows it to interact with specific molecular targets, potentially leading to the inhibition of certain biological pathways. Its thiophene and pyrazine components may play crucial roles in enzyme inhibition and receptor binding, which are essential for its therapeutic effects.

The synthesis of 2-bromo-5-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiophene-Pyrazine Intermediate: This is achieved by condensing pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of a catalyst such as titanium tetrachloride.
  • Coupling with Benzamide: The intermediate is then coupled with 2-methoxy-5-aminobenzamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

The compound has several applications across different fields:

  • Medicinal Chemistry: It is investigated for its potential therapeutic properties against various diseases due to its biological activity.
  • Material Science: The thiophene moiety makes it useful in developing organic semiconductors and light-emitting diodes (OLEDs).
  • Biological Research: It serves as a tool for studying enzyme inhibition and receptor binding due to its complex structure.

Interaction studies focus on how 2-bromo-5-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide interacts with biological targets. These studies often involve molecular docking simulations and biochemical assays to determine binding affinities and mechanisms of action. Preliminary results suggest that the compound can effectively bind to specific enzymes or receptors, indicating its potential as a lead compound for drug development .

Several compounds share structural similarities with 2-bromo-5-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide:

Compound NameStructural FeaturesUniqueness
5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamideContains thiophene-pyrazine structureLacks methoxy group
N-(1-(thiophen-2-yl)cyclopentyl)benzamideContains benzamide coreLacks bromine and methoxy groups
5-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamideContains cyclopentyl groupLacks bromine atom

The uniqueness of 2-bromo-5-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide lies in its combination of bromine, methoxy, and thiophene-pyrazine groups, which are not commonly found together in other compounds. This unique combination provides distinct chemical and biological properties that make it valuable for research purposes .

XLogP3

2.6

Dates

Last modified: 08-17-2023

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